2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide
Overview
Description
2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.11577528 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Properties and Chemical Interactions
Research on compounds with similar structural motifs, such as orcinolic derivatives, has explored their synthesis, crystal structures, and optical properties. For instance, the study of orcinolic derivatives as OH− indicators highlights the importance of understanding how structural variations influence optical behavior, which could be relevant for designing chemical sensors or indicators based on similar chemical frameworks (Wannalerse et al., 2022).
Photocatalytic Applications
The photocatalytic degradation of pharmaceuticals, exemplified by studies on acetaminophen using TiO2 nanoparticles, showcases the potential environmental applications of related compounds. These studies often focus on the efficiency of photocatalytic processes under different conditions, offering insights into how similar compounds might be used in environmental remediation or as components in photocatalytic materials (Jallouli et al., 2017).
Antimicrobial and Antituberculosis Activity
The synthesis and evaluation of derivatives with similar functional groups for antimicrobial and antituberculosis activities highlight the medicinal chemistry applications of these compounds. Research in this area aims to identify new therapeutic agents with potent activity against various bacterial strains and mycobacteria, suggesting potential research directions for novel compounds with related structures (Mir et al., 1991).
Synthesis and Characterization of Coordination Complexes
Studies on coordination complexes constructed from acetamide derivatives provide insights into the design and synthesis of metal-organic frameworks (MOFs) or other coordination compounds. These research efforts often explore the structural, magnetic, and optical properties of the complexes, which could inform applications in catalysis, materials science, and molecular electronics (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-3-10-24-19(15-6-4-5-7-17(15)26)22-23-20(24)30-12-18(27)21-14-9-8-13(2)16(11-14)25(28)29/h3-9,11,26H,1,10,12H2,2H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYKAGUHJRYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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